molecular formula C12H19NO2 B13201911 N-(Butan-2-yl)-2,4-dimethoxyaniline

N-(Butan-2-yl)-2,4-dimethoxyaniline

Cat. No.: B13201911
M. Wt: 209.28 g/mol
InChI Key: QGOHFKDBVLSCRH-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-2,4-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of the aniline ring, and two methoxy groups attached to the 2nd and 4th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-2,4-dimethoxyaniline typically involves the alkylation of 2,4-dimethoxyaniline with butan-2-yl halides under basic conditions. One common method is to react 2,4-dimethoxyaniline with butan-2-yl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-2,4-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced aniline derivatives, and substituted aniline compounds.

Scientific Research Applications

N-(Butan-2-yl)-2,4-dimethoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-2,4-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxy groups and the butan-2-yl group play a crucial role in determining its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(Butan-2-yl)-2,4-dimethoxyaniline: can be compared with other aniline derivatives such as N-(Butan-2-yl)-2,4-dimethoxybenzamide and N-(Butan-2-yl)-2,4-dimethoxyphenylamine.

    N-(Butan-2-yl)-2,4-dimethoxybenzamide: This compound has a similar structure but with an amide group instead of an aniline group.

    N-(Butan-2-yl)-2,4-dimethoxyphenylamine: This compound has a similar structure but with a phenylamine group instead of an aniline group.

Uniqueness

This compound is unique due to the presence of both methoxy groups and the butan-2-yl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-butan-2-yl-2,4-dimethoxyaniline

InChI

InChI=1S/C12H19NO2/c1-5-9(2)13-11-7-6-10(14-3)8-12(11)15-4/h6-9,13H,5H2,1-4H3

InChI Key

QGOHFKDBVLSCRH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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